N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cycloheptyl group, an ethyl group, and a sulfonamide group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with cycloheptylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N4-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the cycloheptyl group, resulting in different biological activities.
N-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a carboxamide group instead of a sulfonamide group, leading to different reactivity and applications
Uniqueness
N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
Properties
Molecular Formula |
C13H23N3O2S |
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Molecular Weight |
285.41 g/mol |
IUPAC Name |
N-cycloheptyl-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-3-16-10-13(11(2)14-16)19(17,18)15-12-8-6-4-5-7-9-12/h10,12,15H,3-9H2,1-2H3 |
InChI Key |
RSIYPIJDXKDRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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